6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 897473-23-3
Cat. No.: VC7379703
Molecular Formula: C18H15BrFN3OS
Molecular Weight: 420.3
* For research use only. Not for human or veterinary use.
![6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole - 897473-23-3](/images/structure/VC7379703.png)
Specification
CAS No. | 897473-23-3 |
---|---|
Molecular Formula | C18H15BrFN3OS |
Molecular Weight | 420.3 |
IUPAC Name | [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Standard InChI | InChI=1S/C18H15BrFN3OS/c19-13-4-5-15-16(11-13)25-18(21-15)23-8-6-22(7-9-23)17(24)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2 |
Standard InChI Key | ABGRYAZEHSOGLP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
6-Bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole features a benzothiazole scaffold substituted at the 2-position with a piperazine moiety bearing a 3-fluorobenzoyl group and at the 6-position with a bromine atom. The molecular formula is C₁₈H₁₄BrFN₄OS, with a molecular weight of 433.3 g/mol. The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fluorobenzoyl group contributes to lipophilicity, improving membrane permeability .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄BrFN₄OS |
Molecular Weight | 433.3 g/mol |
LogP (Partition Coefficient) | ~3.2 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
The planar benzothiazole ring enables π-π stacking interactions with biological targets, while the piperazine spacer introduces conformational flexibility, critical for binding to enzymes such as protein tyrosine phosphatases .
Synthetic Methodologies
Synthesis of 6-bromo-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multistep routes emphasizing green chemistry principles .
Intermediate Preparation
-
6-Bromo-2-aminobenzothiazole: Synthesized via cyclization of 2-aminothiophenol with brominated aldehydes under oxidative conditions .
-
3-Fluorobenzoyl Piperazine: Prepared by acylating piperazine with 3-fluorobenzoyl chloride in dichloromethane .
Coupling Reaction
The final step involves nucleophilic aromatic substitution (SNAr) between 6-bromo-2-aminobenzothiazole and 3-fluorobenzoyl piperazine using potassium carbonate as a base in dimethylformamide (DMF) at 80°C . Microwave-assisted synthesis has also been reported, reducing reaction times from 12 hours to 30 minutes .
Table 2: Optimization of Coupling Conditions
Condition | Yield (%) | Time (h) |
---|---|---|
Conventional Heating | 68 | 12 |
Microwave Irradiation | 82 | 0.5 |
Solvent-Free | 45 | 24 |
Pharmacological Activities
Enzyme Inhibition
The compound exhibits potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy, with an IC₅₀ of 5.2 µM . Molecular docking studies reveal that the fluorobenzoyl group occupies the hydrophobic pocket of PTP1B, while the benzothiazole core forms hydrogen bonds with Arg24 and Asp48 .
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate a GI₅₀ of 8.7 µM, comparable to doxorubicin (GI₅₀ = 6.3 µM) . Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Anti-Inflammatory Effects
The compound reduces TNF-α production in lipopolysaccharide-stimulated macrophages by 62% at 10 µM, outperforming indomethacin (55% inhibition at the same concentration) .
Structure-Activity Relationships (SAR)
-
Bromine at Position 6: Enhances electrophilicity and binding to cysteine residues in enzyme active sites .
-
Fluorobenzoyl Group: Increases metabolic stability by resisting cytochrome P450-mediated oxidation .
-
Piperazine Spacer: Optimal chain length (4 atoms) balances flexibility and target engagement .
Table 3: Impact of Substituents on PTP1B Inhibition
Substituent | IC₅₀ (µM) |
---|---|
6-Bromo | 5.2 |
6-Chloro | 7.8 |
6-Hydrogen | >50 |
Applications in Drug Development
Diabetes Mellitus
As a PTP1B inhibitor, the compound enhances insulin sensitivity by prolonging phosphorylation of the insulin receptor . In db/db mice, oral administration (10 mg/kg/day) reduced fasting blood glucose by 34% over 14 days .
Oncology
Preliminary studies suggest synergy with paclitaxel, reducing IC₅₀ for ovarian cancer cells from 12 nM to 4 nM .
Neuroinflammation
The compound crosses the blood-brain barrier (BBB permeability = 0.85 × 10⁻³ cm/s), making it a candidate for Alzheimer’s disease therapy .
Future Directions
-
Toxicology Studies: Acute toxicity profiles remain uncharacterized; LD₅₀ determinations in rodents are needed.
-
Formulation Optimization: Nanoencapsulation could improve bioavailability, currently at 22% in rats .
-
Target Validation: CRISPR-Cas9 screens may identify off-target effects on kinase signaling pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume